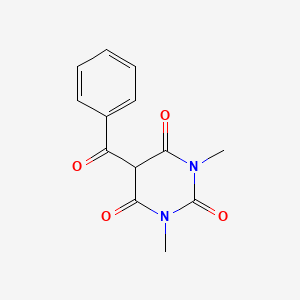

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Übersicht

Beschreibung

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (5-BPDMT) is a novel and highly versatile compound with a wide range of potential applications in scientific research. It is an organic compound belonging to the pyrimidinetrione family, which is characterized by its three-dimensional structure and the presence of two oxygen atoms in the ring. 5-BPDMT is a relatively new compound that has been studied in depth in recent years, with a number of promising results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

5-Benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives are valuable intermediates in organic synthesis, facilitating the creation of novel heterocyclic compounds. For example, the compound has been utilized in the synthesis of pyrimidine-linked pyrazole heterocyclics, showcasing its role in creating compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, its derivatives have been involved in regioselective synthesis under solvent-free conditions, leading to the production of substituted pyrazolo[1,5-a]pyrimidines, which highlights the versatility and eco-friendly aspects of reactions involving this compound (Quiroga et al., 2008).

Biological Activities

Research into the biological activities of derivatives of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has revealed a range of potential therapeutic applications. Some derivatives have been evaluated for their antifolate activity, a key area of interest in cancer chemotherapy and antibacterial drug development (Piper et al., 1986). Additionally, compounds synthesized from this chemical scaffold have shown significant antitumor activities, further underscoring the medicinal chemistry relevance of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its analogues (Grivsky et al., 1980).

Antiviral Activities

Another notable application area is in the development of antiviral agents. Derivatives of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione have been investigated for their potential to inhibit viral replication, with some compounds exhibiting notable activities against the influenza virus (Hebishy et al., 2020). This research signifies the compound's contribution to the fight against infectious diseases.

Eigenschaften

IUPAC Name |

5-benzoyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-14-11(17)9(12(18)15(2)13(14)19)10(16)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAPPXNROQLECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)

![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)

![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)